molecular formula C20H19N3O5 B11705704 (E)-N-(3-morpholino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide

(E)-N-(3-morpholino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide

Katalognummer: B11705704
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: XQVHCJKNHWRVRI-NBVRZTHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1E)-3-(MORPHOLIN-4-YL)-1-(3-NITROPHENYL)-3-OXOPROP-1-EN-2-YL]BENZAMIDE is a synthetic organic compound belonging to the class of cinnamic acids and derivatives This compound is characterized by its complex structure, which includes a morpholine ring, a nitrophenyl group, and a benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-3-(MORPHOLIN-4-YL)-1-(3-NITROPHENYL)-3-OXOPROP-1-EN-2-YL]BENZAMIDE typically involves a multi-step process. One common method includes the condensation of 3-nitrobenzaldehyde with morpholine to form an intermediate, which is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1E)-3-(MORPHOLIN-4-YL)-1-(3-NITROPHENYL)-3-OXOPROP-1-EN-2-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-[(1E)-3-(MORPHOLIN-4-YL)-1-(3-NITROPHENYL)-3-OXOPROP-1-EN-2-YL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[(1E)-3-(MORPHOLIN-4-YL)-1-(3-NITROPHENYL)-3-OXOPROP-1-EN-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

N-[(1E)-3-(MORPHOLIN-4-YL)-1-(3-NITROPHENYL)-3-OXOPROP-1-EN-2-YL]BENZAMIDE can be compared with other cinnamic acid derivatives, such as:

    Cinnamic acid: A simpler structure with fewer functional groups.

    Cinnamaldehyde: Contains an aldehyde group instead of a benzamide moiety.

    Cinnamyl alcohol: Features a hydroxyl group in place of the benzamide moiety.

The uniqueness of N-[(1E)-3-(MORPHOLIN-4-YL)-1-(3-NITROPHENYL)-3-OXOPROP-1-EN-2-YL]BENZAMIDE lies in its combination of a morpholine ring, nitrophenyl group, and benzamide moiety, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C20H19N3O5

Molekulargewicht

381.4 g/mol

IUPAC-Name

N-[(E)-3-morpholin-4-yl-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C20H19N3O5/c24-19(16-6-2-1-3-7-16)21-18(20(25)22-9-11-28-12-10-22)14-15-5-4-8-17(13-15)23(26)27/h1-8,13-14H,9-12H2,(H,21,24)/b18-14+

InChI-Schlüssel

XQVHCJKNHWRVRI-NBVRZTHBSA-N

Isomerische SMILES

C1COCCN1C(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3

Kanonische SMILES

C1COCCN1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.